Hymatoxin A
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Overview
Description
Hymatoxin A is a diterpene sulfate phytotoxin isolated from the pathogenic fungus Hypoxylon mammatum, which is known to cause canker formation in aspen trees . This compound has a unique structure characterized by its sulfuric ester group, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hymatoxin A involves several steps, including the formation of its diterpene backbone and subsequent sulfation. The detailed synthetic route is complex and typically involves the use of advanced organic synthesis techniques, including the use of protecting groups and selective functionalization reactions .
Industrial Production Methods: Most of the available this compound is extracted from cultures of Hypoxylon mammatum .
Chemical Reactions Analysis
Types of Reactions: Hymatoxin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The sulfate group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Hymatoxin A has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of diterpene sulfates.
Biology: this compound is studied for its role in plant-pathogen interactions, particularly in aspen trees.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antifungal properties.
Mechanism of Action
The mechanism of action of Hymatoxin A involves its interaction with cellular components, leading to the disruption of normal cellular functions. It targets specific enzymes and proteins, causing oxidative stress and cell damage. The exact molecular pathways are still under investigation, but it is known to interfere with the normal metabolic processes of the host organism .
Comparison with Similar Compounds
9-deoxy-hymatoxin A: A related compound with a similar structure but lacking one oxygen atom.
Other Diterpene Sulfates: Compounds like taxol and forskolin share structural similarities but differ in their biological activities.
Uniqueness: Hymatoxin A is unique due to its specific sulfate group and its origin from Hypoxylon mammatum. This makes it distinct from other diterpene sulfates, which may have different biological sources and activities .
Properties
CAS No. |
109621-33-2 |
---|---|
Molecular Formula |
C20H30O7S |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[(1S,2R,5S,9R,12S,16R)-2-hydroxy-1,5,12-trimethyl-11-oxo-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-en-5-yl]ethyl hydrogen sulfate |
InChI |
InChI=1S/C20H30O7S/c1-17(9-10-26-28(23,24)25)7-8-20(22)13(12-17)11-14-15-18(2,16(21)27-14)5-4-6-19(15,20)3/h11,14-15,22H,4-10,12H2,1-3H3,(H,23,24,25)/t14-,15+,17-,18+,19+,20-/m1/s1 |
InChI Key |
ITEVFNFZADKMQH-QBUATURESA-N |
SMILES |
CC1(CCC2(C(=CC3C4C2(CCCC4(C(=O)O3)C)C)C1)O)CCOS(=O)(=O)[O-] |
Isomeric SMILES |
C[C@@]1(CC[C@]2(C(=C[C@@H]3[C@@H]4[C@@]2(CCC[C@@]4(C(=O)O3)C)C)C1)O)CCOS(=O)(=O)O |
Canonical SMILES |
CC1(CCC2(C(=CC3C4C2(CCCC4(C(=O)O3)C)C)C1)O)CCOS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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